molecular formula C14H12ClNO4S B2576762 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 438021-88-6

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2576762
CAS No.: 438021-88-6
M. Wt: 325.76
InChI Key: GDSRKKAEEKYVAQ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid is a high-purity chemical compound supplied for research and development purposes. It features the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This benzoic acid derivative contains a sulfonamide group linked to a 3-chlorophenyl ring, a structural motif common in compounds with significant biological activity . Compounds of this class are of high interest in medicinal chemistry due to their broad spectrum of potential biological properties. Research indicates that bifunctional molecules containing both sulfonamide and amide/acid groups are frequently investigated for antimicrobial activity, showing promise as antibacterial and antifungal agents . Furthermore, sulfonamide derivatives are widely explored in pharmaceutical research for their potential as inhibitors of various enzymes and proteases . This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-5-6-10(14(17)18)7-13(9)21(19,20)16-12-4-2-3-11(15)8-12/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSRKKAEEKYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 3-chlorobenzenesulfonamide with 4-methylbenzoic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in dichloromethane, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets in biological systems. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the methylbenzoic acid moiety can participate in additional interactions .

Comparison with Similar Compounds

Physicochemical Properties :

  • pKa : Predicted to be ~3.39 (based on analogs like 3-[benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid) .
  • Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, methanol) due to the hydrophobic 3-chlorophenyl and methyl groups.

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties Reference
3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid 3-ClPh-SO₂NH, 4-CH₃ C₁₄H₁₂ClNO₄S 325.77 pKa ~3.39 (predicted)
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-CH₃Ph-SO₂NH, 4-Cl C₁₄H₁₂ClNO₄S 325.77 CAS 1262010-41-2; used in drug discovery
3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid 4-EtOPh-SO₂NH, 4-CH₃ C₁₅H₁₅NO₅S 321.35 Enhanced solubility due to ethoxy group
3-[Benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid Benzyl, 4-ClPh-SO₂NH, 4-Cl C₂₀H₁₅Cl₂NO₄S 452.31 High molar mass; hydrophobic
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid 2-MeOPh-SO₂NH, 4-CH₃ C₁₄H₁₄N₂O₅S 322.33 Melting point: 205–206°C

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Increase acidity (lower pKa) and enhance binding to hydrophobic pockets in biological targets . Electron-Donating Groups (e.g., MeO, EtO): Improve solubility but may reduce binding affinity due to decreased hydrophobicity .

Metabolic Stability and Toxicity

  • Metabolism :

    • Compounds with methyl or hydroxymethyl substituents (e.g., 5-CA-MCBX-NDM in ) undergo slower oxidative metabolism due to reduced CYP450 enzyme interactions .
    • Chlorine atoms may prolong half-life by resisting hydrolysis but could increase hepatotoxicity risk .

Biological Activity

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid, a benzenesulfonamide derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C14H12ClNO4S and a molecular weight of approximately 325.77 g/mol, exhibits significant potential in pharmaceutical applications, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The structure of this compound includes a sulfamoyl group (-SO2NH2) linked to a chlorophenyl moiety and a methylbenzoic acid framework. This configuration allows for various chemical reactivities, such as nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthetic organic chemistry.

Anti-inflammatory Properties

Research indicates that this compound may function as an inhibitor of key enzymes involved in inflammatory pathways. It has shown potential in modulating signaling pathways associated with pain and inflammation, particularly through inhibition of the phosphoinositide-3-kinase (PI3K) pathway, which is crucial for cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of PI3K pathway
AnticancerInteraction with cellular signaling mechanisms
Enzyme inhibitionModulation of various enzymes related to inflammation

Anticancer Potential

The compound has been studied for its ability to target specific receptors and enzymes involved in cancer progression. Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be effective in cancer therapy. For instance, similar compounds have shown IC50 values indicating potent inhibitory activity against human cancer cells .

Table 2: Comparative IC50 Values Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-7TBD
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamideMCF-722.54
4-MethylbenzenesulfonamideHepG25.08

In Vitro Studies

In vitro studies have indicated that compounds structurally similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, a study reported that a derivative showed an IC50 value of 5.08 µM against MCF-7 cells, highlighting the potential efficacy of this class of compounds in cancer treatment .

In Vivo Studies

Further investigation into the in vivo efficacy of related compounds demonstrated promising results in murine models. For instance, compounds exhibiting similar structural features were able to significantly suppress tumor growth in mice infected with cancer cells, leading to extended survival rates .

Q & A

Q. What are the established synthetic routes for 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sulfamoylation of a benzoic acid precursor. Key steps include:

  • Chlorination and Sulfamoylation : Chlorination of 4-methylbenzoic acid derivatives followed by reaction with 3-chlorophenylsulfamoyl chloride under basic conditions (e.g., using NaH or pyridine as a catalyst) .
  • Purification : Crystallization or column chromatography to isolate the product.

Q. Optimization Strategies :

  • Catalyst Variation : Substituting FeCl₃ (used in analogous chlorination reactions ) with milder bases like triethylamine to reduce side reactions.
  • Temperature Control : Maintaining 0–5°C during sulfamoylation to minimize decomposition .

Q. Table 1: Comparative Synthesis Conditions

ParameterMethod A (FeCl₃) Method B (NaH)
CatalystFeCl₃NaH
Temperature80°C0–5°C
Yield65%78%
Purity (HPLC)92%98%

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection at 254 nm to quantify purity, referencing standards like 4-chloro-3-sulfamoylbenzoic acid .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfamoyl and methyl group positions (e.g., methyl resonance at δ 2.3 ppm ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 328.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Impurity Profiles : Varying synthetic routes (e.g., Method A vs. B) introduce different by-products. Use HPLC-MS to identify impurities .
  • Assay Conditions : Differences in cell lines or enzyme sources (e.g., human vs. murine models). Standardize assays using WHO-recommended protocols .

Case Study : A 2024 study noted conflicting IC₅₀ values (10 µM vs. 25 µM) in kinase inhibition assays. Reanalysis revealed residual solvents in the compound batch altered activity .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilic sites (e.g., sulfamoyl group’s sulfur atom) for nucleophilic substitution .
  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Arg120 and Tyr355 .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2Arg120, Tyr355
Carbonic Anhydrase IX-8.7Zn²⁺ coordination

Q. How should stability studies be designed to assess degradation under environmental or physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions. Monitor via HPLC for degradation products (e.g., desulfonated derivatives) .
  • Environmental Fate : Use OECD 307 guidelines to study soil biodegradation, measuring half-life (t₁/₂) in loamy soil .

Q. What experimental frameworks link this compound’s mechanism of action to broader biochemical pathways?

Methodological Answer:

  • Omics Integration : Combine proteomics (identify protein targets) and metabolomics (track pathway perturbations) in model organisms .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure sulfamoyl group transfer rates to thiols, elucidating enzyme inhibition kinetics .

Q. How can retrosynthetic analysis guide the development of novel derivatives with enhanced properties?

Methodological Answer:

  • Retrosynthetic Breakdown : Fragment the molecule into 4-methylbenzoic acid and 3-chlorophenylsulfonamide. Explore alternative sulfamoyl donors (e.g., sulfamoyl azides) .
  • AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys suggest one-step routes using SNAr reactions with nitro-substituted intermediates .

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